![molecular formula C12H9N3 B188123 1-Fenil-1H-benzo[d][1,2,3]triazol CAS No. 883-39-6](/img/structure/B188123.png)

1-Fenil-1H-benzo[d][1,2,3]triazol

Descripción general

Descripción

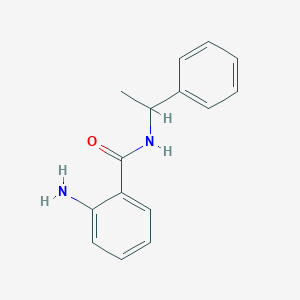

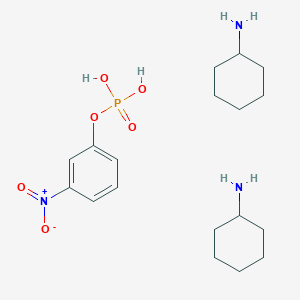

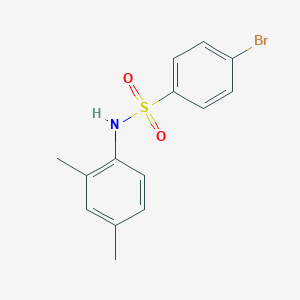

1-Phenyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound with the molecular formula C12H9N3. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications . This compound is characterized by a benzene ring fused to a triazole ring, with a phenyl group attached to the nitrogen atom of the triazole ring.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Los triazoles son conocidos por ser componentes en varios productos farmacéuticos como los antibióticos de cefalosporina (por ejemplo, cefatrizina), tazobactam (que amplía el espectro de ciertos antibióticos) y carboxiamidotriazol (un bloqueador de los canales de calcio potencialmente útil en el tratamiento del cáncer) .

Energía Solar

Los materiales orgánicos de moléculas pequeñas, incluidos los derivados del triazol, se han sintetizado e introducido en intercapas de tipo n en células solares de perovskita planas para un transporte de electrones efectivo .

Agentes Antifúngicos

Los derivados del triazol se han evaluado por su actividad antifúngica hacia las especies Cryptococcus y Candida, comparándose favorablemente con los medicamentos de referencia .

Agentes Antiproliferativos

Se ha encontrado que algunos compuestos de triazol son potentes agentes antiproliferativos contra ciertas células cancerosas utilizando ensayos como el ensayo MTT .

Síntesis y Química

Los triazoles se han sintetizado en condiciones de flujo continuo utilizando cobre sobre carbón como catalizador heterogéneo, mostrando su versatilidad en la síntesis química .

Propiedades Antioxidantes

Los triazoles se han destacado por sus propiedades antioxidantes que pueden reducir o eliminar los radicales libres, protegiendo así las células del daño oxidativo .

Mecanismo De Acción

Target of Action

1-Phenyl-1H-benzo[d][1,2,3]triazole is a type of 1,2,3-triazole, a class of compounds known for their ability to interact with various biomolecular targets . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

The interaction of 1-Phenyl-1H-benzo[d][1,2,3]triazole with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

1,2,3-triazoles in general are known for their unique properties, inert nature, and ability to mimic amide bonds . This suggests that they may influence a variety of biochemical pathways, potentially disrupting or enhancing the function of proteins and other biomolecules.

Pharmacokinetics

1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of 1-Phenyl-1H-benzo[d][1,2,3]triazole.

Action Environment

The action, efficacy, and stability of 1-Phenyl-1H-benzo[d][1,2,3]triazole can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other molecules in the environment can also influence its action, as they may compete with 1-Phenyl-1H-benzo[d][1,2,3]triazole for the same targets.

Análisis Bioquímico

Biochemical Properties

1-Phenyl-1H-benzo[d][1,2,3]triazole is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties make it structurally similar to the amide bond

Cellular Effects

Related 1,2,3-triazole compounds have shown potential antiproliferative effects in certain cell types

Molecular Mechanism

It is known that the N1 and N2 nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d][1,2,3]triazole can

Propiedades

IUPAC Name |

1-phenylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJLUVHQIPUCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236940 | |

| Record name | 1-Phenyl-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

883-39-6 | |

| Record name | 1-Phenyl-1,2,3-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)